molecular formula C11H12ClNO2 B15331388 Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate

Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate

Cat. No.: B15331388
M. Wt: 225.67 g/mol
InChI Key: JHNJHELBCVAWSU-UHFFFAOYSA-N
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Description

Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate is a chemical compound with the molecular formula C11H12ClNO2 It is a derivative of pyridine and is characterized by the presence of a chloro-substituted pyridyl group and a cyclopropylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group on the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pesticides due to its structural similarity to known insecticides.

Mechanism of Action

The mechanism of action of Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate involves its interaction with specific molecular targets. For instance, in agricultural applications, it may act on the nervous system of insects by binding to nicotinic acetylcholine receptors, leading to paralysis and death of the pest. The exact pathways and molecular interactions depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    Imidacloprid: A neonicotinoid insecticide with a similar pyridyl structure.

    Acetamiprid: Another neonicotinoid insecticide with comparable chemical properties.

    Thiamethoxam: A systemic insecticide with a related mode of action.

Uniqueness

Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate is unique due to its specific structural features, such as the cyclopropylacetate moiety, which may confer distinct chemical and biological properties compared to other neonicotinoids

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

methyl 2-(6-chloropyridin-3-yl)-2-cyclopropylacetate

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)10(7-2-3-7)8-4-5-9(12)13-6-8/h4-7,10H,2-3H2,1H3

InChI Key

JHNJHELBCVAWSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CC1)C2=CN=C(C=C2)Cl

Origin of Product

United States

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